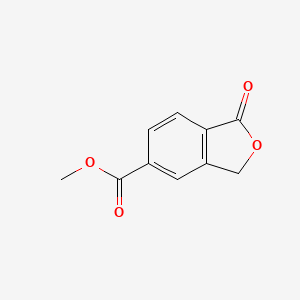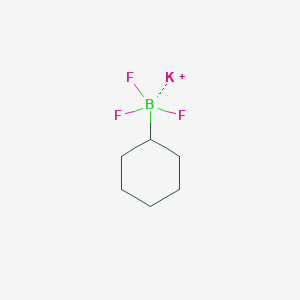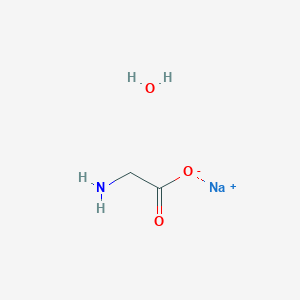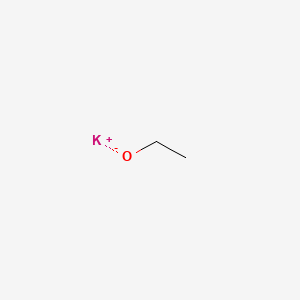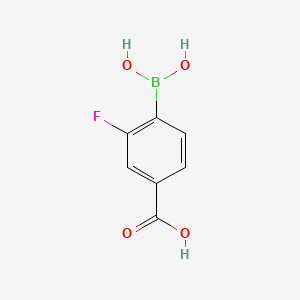
4-Borono-3-fluorobenzoic acid
Vue d'ensemble
Description
4-Borono-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H6BFO4 . It has a molecular weight of 183.93 . The compound is a white to almost white crystal or powder .
Molecular Structure Analysis
The InChI code for 4-Borono-3-fluorobenzoic acid is 1S/C7H6BFO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) . This indicates that the compound contains a boron atom that forms bonds with two hydroxyl groups, a fluorine atom, and a benzene ring.Physical And Chemical Properties Analysis
4-Borono-3-fluorobenzoic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 402.6±55.0 °C at 760 mmHg . The compound has a molar refractivity of 39.7±0.4 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Organic Synthesis and Natural Products
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles (NPs), which can be derived from 4-Borono-3-fluorobenzoic acid, have shown promise as antiviral therapeutics. These nanoparticles demonstrate potential as inhibitors against viruses like the Hepatitis C virus (HCV), disrupting the virus's ability to infect healthy cells. Their reduced cellular toxicity compared to other nanoparticle types makes them particularly promising for further investigation as therapeutic agents (M. Khanal et al., 2013).
Fluorescent Sugar Sensors
Water-soluble boronic acids derived from 4-Borono-3-fluorobenzoic acid have been used in creating fluorescent sensors for carbohydrates. These compounds change their fluorescent properties upon binding with sugars, which is highly valuable in detecting and measuring sugar concentrations in various biological and chemical applications (Junfeng Wang et al., 2005).
Biodegradation Studies
Research on the biodegradation of fluorobenzoic acids, including derivatives of 4-Borono-3-fluorobenzoic acid, provides insights into environmental chemistry and microbial metabolism. These studies reveal how certain bacteria can degrade these compounds, which is crucial for understanding pollutant breakdown in natural environments (B. Genthner et al., 1989).
Diagnostic Imaging
4-Borono-3-fluorobenzoic acid is instrumental in radiolabelling peptides for diagnostic imaging, particularly in positron emission tomography (PET). Its derivatives are used to label biomolecules with fluorine-18, a radioactive isotope, allowing for the visualization of biological processes in vivo. This application is significant in medical diagnostics and research, providing insights into disease mechanisms and drug targeting (J. Sutcliffe-Goulden et al., 2002).
Bioremediation and Environmental Research
The compound has been studied for its role in bioremediation, particularly in the degradation of fluorobenzoates by specific bacteria. Understanding these degradation pathways is important for environmental clean-up and managing pollution (F. Boersma et al., 2004).
Biochemical Research
4-Borono-3-fluorobenzoic acid derivatives are used in creating probes for biochemical research, like detecting reactive oxygen species in cells. These compounds offer potential for various applications in cell biology and medical diagnostics (Y. L. Pak et al., 2018).
Development of Antineoplastic Agents
It's also been used in the synthesis of novel retinoid derivatives, which have applications in cancer treatment. The ability of these compounds to induce differentiation in cancer cells opens avenues for new therapeutic strategies (Zhihan Xu et al., 2014).
Advancements in Organoboron Chemistry
This compound contributes to the field of organoboron chemistry, particularly in developing fluorescent molecular rotors and probes. These have diverse applications ranging from material sciences to bioimaging and diagnostics (Marisol Ibarra-Rodrı Guez et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-borono-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNVDRMGOOLVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630896 | |
| Record name | 4-Borono-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-3-fluorobenzoic acid | |
CAS RN |
851335-07-4 | |
| Record name | 4-Borono-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dihydroxyboranyl)-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



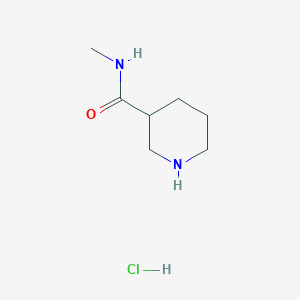

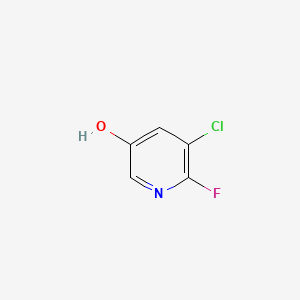
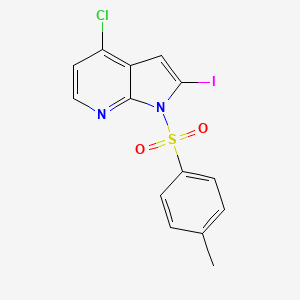
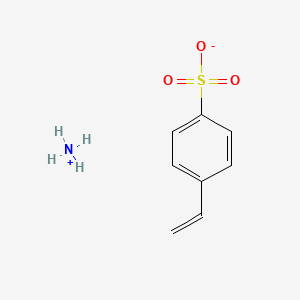
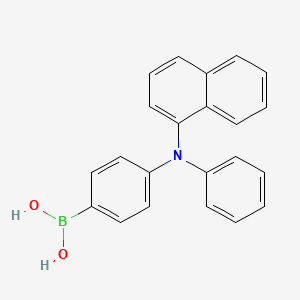
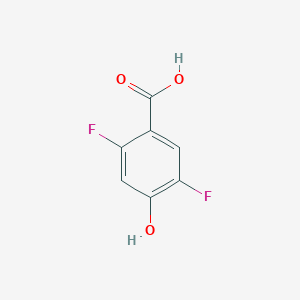
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
